3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

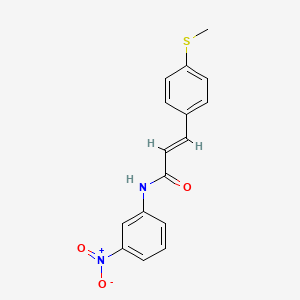

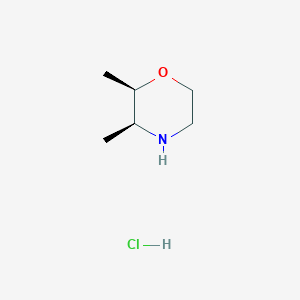

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a chemical compound with the molecular formula C15H9ClN2O3S and a molecular weight of 332.76. It is a derivative of quinazoline, a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar quinazoline derivatives involves the reaction of primary aromatic amines with 4-oxo compounds. For example, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline skeleton, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring.Chemical Reactions Analysis

In the synthesis of similar compounds, the quinazoline derivatives reacted with various amines, heterocyclic amines, and diamines under different conditions . Additionally, the compound reacted with both sodium azide and active methylene compounds .科学的研究の応用

Antitumor Activity

Quinazoline derivatives, including “3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have been studied for their potential antitumor activity . In particular, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives have shown significant antitumor activity . These compounds have been found to be biologically active and may be useful as potential resources for the discovery of anti-tumor compounds .

Antimicrobial Activity

Quinazolinone derivatives, including “this compound”, have been tested for their antimicrobial activity against both Gram-negative and Gram-positive bacteria . Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one (3a) was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

Quinazolinones have also been studied for their anticonvulsant activity . This suggests that they could potentially be used in the treatment of epilepsy and other seizure disorders .

Antipsychotic Activity

Quinazoline derivatives have been found to exhibit antipsychotic activity . This suggests that they could potentially be used in the treatment of psychiatric disorders .

Antifungal Activity

Quinazolinone derivatives have been found to exhibit antifungal activity . This suggests that they could potentially be used in the treatment of fungal infections .

Anti-Parkinsonism Activity

Quinazoline derivatives have been found to exhibit anti-Parkinsonism activity . This suggests that they could potentially be used in the treatment of Parkinson’s disease .

Antimalarial Activity

Quinazoline derivatives have been found to exhibit antimalarial activity . This suggests that they could potentially be used in the treatment of malaria .

作用機序

将来の方向性

Quinazoline derivatives, including this compound, have shown significant potential in pharmaceutical applications, particularly as anticancer agents . Future research could focus on further exploring the biological activities of this compound and its potential therapeutic applications. It may also be beneficial to investigate the compound’s toxicity and side effects to ensure its safety for potential use in humans.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline", "3-carboxybenzaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product.", "Step 2: Purification of the intermediate product by recrystallization from ethanol.", "Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from ethanol and drying under vacuum." ] } | |

CAS番号 |

361149-95-3 |

分子式 |

C15H9ClN2O3S |

分子量 |

332.76 |

IUPAC名 |

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |

InChI |

InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |

InChIキー |

GVYVEEDQVHWPJD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

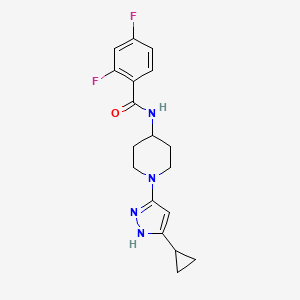

![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

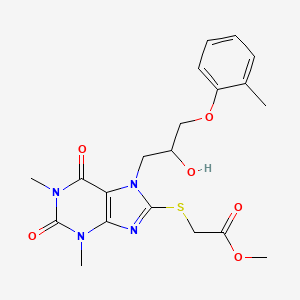

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)

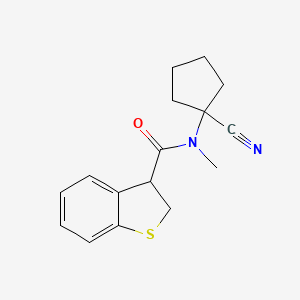

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)

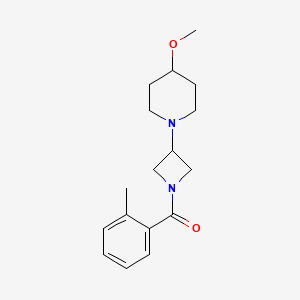

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)

![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)